tert-Butyl 4-((4-amino-2-methylphenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((4-amino-2-methylphenoxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader, thus influencing ternary complex formation and optimization of drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((4-amino-2-methylphenoxy)methyl)piperidine-1-carboxylate typically involves the reaction of 4-amino-2-methylphenol with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((4-amino-2-methylphenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
tert-Butyl 4-((4-amino-2-methylphenoxy)methyl)piperidine-1-carboxylate is primarily used in the development of PROTACs for targeted protein degradation. This compound serves as a semi-flexible linker that helps in the formation of ternary complexes between the target protein, the PROTAC, and the E3 ubiquitin ligase . This targeted degradation approach is being explored for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-amino-2-methylphenoxy)methyl)piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase. The semi-flexible linker facilitates the proper orientation of the PROTAC, allowing for efficient ubiquitination of the target protein. This ubiquitination marks the target protein for degradation by the proteasome, thereby reducing the levels of the target protein in the cell .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((4-amino-2-methylphenoxy)methyl)piperidine-1-carboxylate is unique due to its specific structure, which provides a balance between flexibility and rigidity. This balance is crucial for the formation of effective ternary complexes in PROTACs, making it a valuable compound in the field of targeted protein degradation .
Properties
IUPAC Name |
tert-butyl 4-[(4-amino-2-methylphenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13-11-15(19)5-6-16(13)22-12-14-7-9-20(10-8-14)17(21)23-18(2,3)4/h5-6,11,14H,7-10,12,19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCROUYAXTYLCIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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